Primidone-d5
Overview
Description
Synthesis Analysis
The synthesis of Primidone-d5 involves a three-step process starting with diethyl phenylmalonate and bromoethane-d5. This method produces 5-ethyl-d5-5-phenyl-2-thioxobarbituric acid, primidone-ethyl-d5, and phenobarbital-ethyl-d5 with an overall isotopic purity exceeding 95%. The synthesis provides detailed synthetic techniques and spectral data for both the labelled intermediate and the final drugs (Andresen & Biemann, 1979).
Molecular Structure Analysis
A structural and vibrational study of primidone, based on both monomer and dimer calculations, reveals the molecular geometry optimized using the DFT method at B3LYP/6-31++G(d,p) level. This analysis includes experimental IR and Raman spectra comparisons with theoretical wavenumber values, offering insights into the molecule's vibrational spectral simulations and potential stable conformers through torsion potential energy surface scan studies (Çelik et al., 2015).
Chemical Reactions and Properties
Primidone is metabolized into phenylethylmalondiamide (PEMA) or phenobarbital, highlighting its complex metabolic pathways in vivo. Studies have synthesized and tested 2-hydroxyprimidone as a potential intermediate in these biodegradation pathways, illustrating the chemical reactivity and transformation of primidone in biological systems (Lafont et al., 1990).
Physical Properties Analysis
Primidone appears as a white odorless crystalline powder with a slightly bitter taste, soluble in water and alcohol at specific concentrations. Its melting range is noted between 279 to 284°C. This section elaborates on its solubility, melting range, and other physical characteristics essential for its identification and formulation (Al-badr & El-obeid, 1988).
Chemical Properties Analysis
Investigations into the chemical properties of primidone, including its analytical profile, reveal its quantification in various forms through ultraviolet spectrometry and thin-layer chromatography. These methods underscore the compound's stability, reactivity, and interaction with different chemical agents, providing a comprehensive overview of primidone's chemical behavior in analytical contexts (Al-badr & El-obeid, 1988).
Scientific Research Applications
Anticonvulsant Drug for Epilepsy and Essential Tremor : Primidone is widely recognized as an effective anticonvulsant medication. It is particularly indicated for treating partial epilepsy and essential tremor. The antitremor activity of Primidone is believed to involve the GABAergic system and GABAA receptors (Habibi, 2010).
Structural and Vibrational Studies : Research has been conducted on the structural and vibrational properties of Primidone, which contributes to the understanding of its efficacy in the treatment of epilepsy (Çelik et al., 2015).
Control of Various Types of Seizures : It is used in controlling grand mal, psychomotor, and focal epileptic seizures (National Toxicology Program, 2000).
Treatment of Recurrent Seizures and Epilepsy : Primidone has been found safe and effective in treating recurrent grand mal seizures and focal motor and psychomotor epilepsy (Kappy & Buckley, 1969).
Anticonvulsant Activity in Animal Models : Its effectiveness as an anticonvulsant has been demonstrated in animal models, such as epileptic fowl exposed to intermittent photic stimulation (Johnson, Davis, & Crawford, 1978).
Impact on Thyroid Gland : Research indicates that Primidone can have destructive effects on the thyroid gland, causing necrosis with increasing doses (Jamshidnezhad & Shariati, 2018).
Effective Against Essential Tremor : Several studies have shown that Primidone is significantly superior to placebo in reducing hand tremor, showing efficacy comparable to propranolol (Findley, Cleeves, & Calzetti, 1985); (Koller & Royse, 1986).
Genotoxicity Studies : It has been found capable of inducing mutations in both somatic and germ cells of mice, indicating its potential genotoxic effects (Rao, Shaheen, Usha Rani, & Rao, 1986).
Environmental Implications : Research on the removal of Primidone from urban wastewaters using ozone-based advanced oxidation processes indicates its potential environmental impact and the effectiveness of certain treatments (Figueredo et al., 2019).
Synthesis of Primidone-d5 : The synthesis of Primidone-ethyl-d5, a specific isotopically labeled form of Primidone, has been achieved through a three-step process utilizing diethyl phenylmalonate and bromoethane-d5 (Andresen & Biemann, 1979).
Safety And Hazards
Primidone-d5 is highly flammable and harmful if swallowed . It is suspected of causing cancer and can cause damage to organs . Precautions include keeping away from heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16)/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMZLTXERSFNPB-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NCNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NCNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486732 | |
Record name | Primidone-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Primidone-d5 | |
CAS RN |
73738-06-4 | |
Record name | Primidone-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.